



# Application Note: Quantitative PCR (qPCR) to Evaluate Gene Expression Changes Induced by GB1107

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GB1107	
Cat. No.:	B607606	Get Quote

Audience: Researchers, scientists, and drug development professionals.

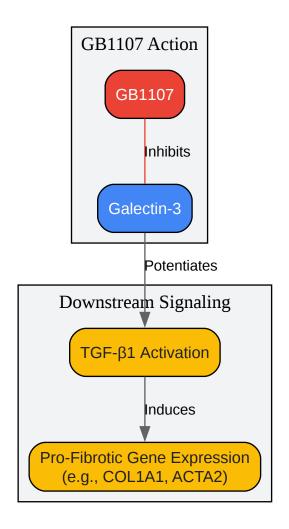
Introduction **GB1107** is a novel, orally active small molecule inhibitor of Galectin-3 (Gal-3).[1][2] Galectin-3 is a  $\beta$ -galactoside-binding lectin that is highly expressed in the tumor microenvironment of aggressive cancers and is implicated in the progression of fibrosis, particularly in the liver and lungs.[1][2][3][4] By inhibiting Gal-3, **GB1107** can attenuate liver fibrosis and reduce lung adenocarcinoma growth, in part by reversing pathological gene expression changes.[1][2][5] Quantitative real-time reverse transcription PCR (RT-qPCR) is a highly sensitive and specific method for measuring changes in gene expression, making it an ideal tool to elucidate the molecular mechanisms of **GB1107**.[6][7]

This application note provides a comprehensive set of protocols for researchers to quantify the effects of **GB1107** on the expression of target genes related to fibrosis and cancer biology. The workflow covers experimental design, RNA isolation, cDNA synthesis, qPCR, and data analysis using the comparative Cq ( $\Delta\Delta$ Cq) method.[8][9][10]

# **Core Signaling Pathway and Experimental Workflow**

**GB1107**'s primary mechanism involves the inhibition of Galectin-3, which is known to potentiate the activation of Transforming Growth Factor-β1 (TGF-β1), a key mediator in fibrosis. [11] By blocking Galectin-3, **GB1107** disrupts this pro-fibrotic signaling cascade.





Click to download full resolution via product page

**Caption: GB1107** inhibits Galectin-3, disrupting TGF-β1 signaling.

The following workflow provides a high-level overview of the experimental steps required to quantify gene expression changes after treating cells or tissues with **GB1107**.



Click to download full resolution via product page

**Caption:** Experimental workflow for qPCR analysis of **GB1107** effects.

## **Experimental Protocols**



#### **Protocol 1: Cell Culture and Treatment**

This protocol provides a general guideline for treating adherent cells with **GB1107**. Optimal cell density, **GB1107** concentration, and incubation time should be determined empirically for each cell line and experiment.

- Cell Seeding: Plate cells (e.g., hepatic stellate cells, lung adenocarcinoma A549 cells) in 6well plates at a density that will result in 70-80% confluency at the time of harvest.
- Incubation: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO<sub>2</sub>).
- Treatment Preparation: Prepare a stock solution of GB1107 in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations. Include a vehicle-only control (medium with the same concentration of DMSO).
- Cell Treatment: Remove the old medium from the cells and replace it with the medium containing **GB1107** or the vehicle control.
- Incubation: Return cells to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
- Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA isolation.

#### **Protocol 2: Total RNA Isolation**

This protocol uses a TRIzol-based method for isolating high-quality total RNA.[12][13][14] Always use RNase-free tubes, tips, and reagents to prevent RNA degradation.[13]

- Homogenization: Add 1 mL of TRIzol Reagent directly to each well of the 6-well plate containing the cell monolayer. Pipette the cell lysate up and down several times to homogenize.[15]
- Phase Separation: Transfer the lysate to an RNase-free microcentrifuge tube. Incubate at room temperature for 5 minutes to permit the complete dissociation of nucleoprotein complexes.[14] Add 0.2 mL of chloroform per 1 mL of TRIzol Reagent.[14] Cap the tube



securely and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. [14]

- Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase which contains the RNA.[14]
- RNA Precipitation: Carefully transfer the upper aqueous phase to a new RNase-free tube.
   Add 0.5 mL of 100% isopropanol per 1 mL of TRIzol Reagent used initially.[14] Mix gently by inverting and incubate at room temperature for 10 minutes.
- Pelleting RNA: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a small, gel-like pellet at the bottom of the tube.[14]
- RNA Wash: Carefully discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol (prepared with RNase-free water). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[14]
- Drying and Resuspension: Discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to dissolve.[14] Resuspend the RNA pellet in 20-50 μL of RNase-free water.
- Quantification: Determine the RNA concentration and purity (A260/280 ratio) using a spectrophotometer (e.g., NanoDrop). Store RNA at -80°C.

#### **Protocol 3: First-Strand cDNA Synthesis**

This protocol describes the reverse transcription of RNA into complementary DNA (cDNA) using a commercial kit.[6][16] The resulting cDNA is used as the template for qPCR.[16]

- Genomic DNA Removal (Optional but Recommended): Treat 1 μg of total RNA with DNase I
  to remove any contaminating genomic DNA, which can lead to false-positive results.[17]
- Reaction Setup: On ice, combine the following in a 0.2 mL PCR tube. Prepare a master mix
  if processing multiple samples.[18]



Component	Volume	Final Concentration
Total RNA	X μL	1 μg
Oligo(dT) and/or Random Primers	1 μL	As per kit
dNTP Mix (10 mM)	1 μL	0.5 mM
Nuclease-free Water	Up to 13 μL	-
Total Volume	13 μL	

- Denaturation: Gently mix, centrifuge briefly, and incubate the mixture at 65°C for 5 minutes.
   Immediately place on ice for at least 1 minute.
- Reverse Transcription Mix: Add the following components to the chilled RNA/primer mix:

Component	Volume
5X Reaction Buffer	4 μL
RNase Inhibitor	1 μL
M-MLV Reverse Transcriptase	1 μL
Nuclease-free Water	1 μL
Total Volume	20 μL

- Incubation: Mix gently and centrifuge. Incubate the reaction in a thermal cycler using the following program:
  - Annealing: 25°C for 10 minutes (for random primers).[18]
  - Extension: 37-42°C for 50-60 minutes.[18]
  - Inactivation: 70°C for 15 minutes.[17]
- Storage: The synthesized cDNA can be used immediately for qPCR or stored at -20°C.



## Protocol 4: Quantitative PCR (qPCR) with SYBR Green

This protocol outlines the setup for a SYBR Green-based qPCR assay, a common method for gene expression analysis.[19][20]

- Primer Design: Design or obtain validated primers specific to your target genes (e.g., COL1A1, ACTA2, TGFB1) and a stable housekeeping gene (e.g., GAPDH, ACTB). Primers should typically be 18-25 nucleotides long with a melting temperature (Tm) of 58-60°C.[20]
- cDNA Dilution: Dilute the cDNA template (from Protocol 3) 1:5 to 1:20 with nuclease-free water to minimize the effect of RT reaction components on the PCR.
- Reaction Setup: Prepare a qPCR master mix for each primer set on ice. Calculate volumes for N+1 reactions to account for pipetting errors. A typical 20 μL reaction is as follows:[20]

Component	Volume	Final Concentration
2X SYBR Green qPCR Master Mix	10 μL	1X
Forward Primer (10 μM)	0.4 μL	200 nM
Reverse Primer (10 μM)	0.4 μL	200 nM
Diluted cDNA Template	2 μL	~10-100 ng
Nuclease-free Water	7.2 μL	-
Total Volume	20 μL	

- Plate Setup: Aliquot the master mix into a 96-well qPCR plate and then add the corresponding cDNA template. Run each sample in triplicate.[20] Include no-template controls (NTCs) for each primer set to check for contamination.[20]
- Thermal Cycling: Seal the plate, centrifuge briefly, and run on a real-time PCR instrument with a program similar to this:[20][21]
  - Initial Denaturation: 95°C for 2-3 minutes (1 cycle).
  - Cycling (40 cycles):



- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step).
- Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[22]

# **Data Presentation and Analysis**

The most common method for analyzing relative gene expression is the Comparative Cq ( $\Delta\Delta$ Cq) Method, also known as the 2- $\Delta\Delta$ Cq method.[8][9][10] This method calculates the fold change in the expression of a target gene in a treated sample relative to an untreated control, after normalization to a housekeeping gene.[8]

#### Step-by-Step $\Delta\Delta$ Cq Calculation:

- Step 1: Normalization to Housekeeping Gene (Calculate ΔCq) For each sample (both control
  and GB1107-treated), calculate the difference between the Cq value of the target gene and
  the Cq value of the housekeeping gene.
  - ΔCq = Cq (Target Gene) Cq (Housekeeping Gene)[8]
- Step 2: Normalization to Control Sample (Calculate  $\Delta\Delta$ Cq) Calculate the difference between the  $\Delta$ Cq of the treated sample and the  $\Delta$ Cq of the control sample.
  - ΔΔCq = ΔCq (Treated Sample) ΔCq (Control Sample)[8]
- Step 3: Calculate Fold Change The fold change in gene expression is calculated using the formula:
  - Fold Change =  $2-\Delta\Delta$ Cq[10]

# **Example Data Tables**

Below is a hypothetical example of data from an experiment evaluating the effect of **GB1107** on the expression of the pro-fibrotic gene COL1A1, normalized to GAPDH.

Table 1: Raw Cq Values (Average of Triplicates)



Sample	Treatment	Target Gene	Cq (COL1A1)	Housekeepi ng Gene	Cq (GAPDH)
1	Vehicle Control	COL1A1	22.5	GAPDH	19.0
2	GB1107 (10 μM)	COL1A1	24.8	GAPDH	19.1

Table 2: Calculation of Relative Gene Expression (Fold Change)

Sample	Cq (COL1A1)	Cq (GAPDH)	ΔCq (CqCOL1A1 - CqGAPDH)	ΔΔCq (ΔCqTreate d - ΔCqControl )	Fold Change (2- ΔΔCq)
Vehicle Control	22.5	19.0	3.5	0.0 (Reference)	1.0
GB1107 (10 μM)	24.8	19.1	5.7	2.2	0.22

Interpretation: In this example, treatment with 10  $\mu$ M **GB1107** resulted in a fold change of 0.22, indicating that the expression of COL1A1 was downregulated by approximately 78% compared to the vehicle control. This result would be consistent with the anti-fibrotic activity of **GB1107**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. portal.research.lu.se [portal.research.lu.se]

#### Methodological & Application





- 2. Effect of GB1107, a novel galectin-3 inhibitor on pro-fibrotic signalling in the liver PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring gene expression: quantitative real-time rt-PCR PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 8. toptipbio.com [toptipbio.com]
- 9. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
- 11. Defining the mechanism of galectin-3—mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.gov [cancer.gov]
- 13. TRIzol RNA Extraction Protocol CD Genomics [rna.cd-genomics.com]
- 14. health.uconn.edu [health.uconn.edu]
- 15. zymoresearch.com [zymoresearch.com]
- 16. elearning.unite.it [elearning.unite.it]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. ise.usj.edu.mo [ise.usj.edu.mo]
- 19. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 20. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]
- 21. Universal protocol of quantitative PCR (qPCR) with SYBR Green Clinisciences [clinisciences.com]
- 22. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Note: Quantitative PCR (qPCR) to Evaluate Gene Expression Changes Induced by GB1107]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607606#quantitative-pcr-qpcr-to-evaluate-gene-expression-changes-induced-by-gb1107]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com